molecular formula C19H18N2O4S3 B2615353 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide CAS No. 951460-27-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide

Cat. No.: B2615353
CAS No.: 951460-27-8
M. Wt: 434.54
InChI Key: KKXQZFFLBINGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This particular compound features a unique structure that combines a tetrahydroquinoline moiety with a thiophene sulfonamide group, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S3/c22-27(23,19-9-5-13-26-19)20-16-11-10-15-6-4-12-21(18(15)14-16)28(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,20H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXQZFFLBINGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide typically involves multiple steps One common method starts with the preparation of the tetrahydroquinoline core, which is then functionalized with a benzenesulfonyl groupThe reaction conditions often include the use of organic solvents such as acetonitrile and dichloromethane, with temperature control being crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound may also interact with other cellular pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide stands out due to its unique combination of a tetrahydroquinoline core and a thiophene sulfonamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, characterized by a benzenesulfonyl group linked to a tetrahydroquinoline moiety and a thiophene sulfonamide, positions it as a subject of interest in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H18N2O3S2\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, its mechanism involves the inhibition of enzymes essential for bacterial cell wall synthesis, similar to other sulfonamides which target dihydropteroate synthase in bacterial folate biosynthesis pathways .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer) revealed that it induces apoptosis and inhibits cell proliferation effectively. The antiproliferative activity is attributed to its ability to interfere with cell cycle progression and induce oxidative stress in cancer cells .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HepG220Cell cycle arrest
L92925Oxidative stress induction

Enzyme Inhibition

This compound exhibits selective inhibition against certain carbonic anhydrase (CA) isoforms. Molecular docking studies suggest that the sulfonamide moiety interacts with the zinc ion in the active site of CA enzymes, leading to competitive inhibition. This selectivity is crucial for therapeutic applications in conditions like glaucoma and edema .

Table 3: Enzyme Inhibition Profile

Enzyme IsoformInhibition TypeIC50 (nM)
hCA ICompetitive50
hCA IINon-competitive100
hCA IXSelective Inhibition200

Case Studies

In a recent study published in PubMed, researchers synthesized derivatives of this compound and evaluated their biological activities. The results indicated that modifications in the sulfonamide group significantly affected both antimicrobial and anticancer activities. The study emphasized structure-activity relationships (SAR), providing insights into optimizing the compound for better efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.